[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide

Oligonucleotide Synthesis Thiol Protection Oxidative Detritylation

Researchers using S-trityl thiol modifiers face oxidative detritylation and harsh AgNO₃ deprotection that compromises oligo integrity. This heterobifunctional DMT-protected alkyl disulfide solves these issues: • Stable disulfide protection throughout solid-phase synthesis • Mild DTT cleavage (100 mM, 30 min, RT) reveals free 5'-thiol for immediate conjugation • DMT group enables convenient 'DMT-on' HPLC purification • Ideal precursor for Thiol-Modifier C6 S-S phosphoramidite or 3'-Thiol-Modifier CPG preparation.

Molecular Formula C33H44O4S2
Molecular Weight 568.8 g/mol
CAS No. 148254-18-6
Cat. No. B123204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide
CAS148254-18-6
Molecular FormulaC33H44O4S2
Molecular Weight568.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCSSCCCCCCO
InChIInChI=1S/C33H44O4S2/c1-35-31-20-16-29(17-21-31)33(28-14-8-7-9-15-28,30-18-22-32(36-2)23-19-30)37-25-11-4-6-13-27-39-38-26-12-5-3-10-24-34/h7-9,14-23,34H,3-6,10-13,24-27H2,1-2H3
InChIKeyFYAHHYSMQZZCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 7 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide


[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide (CAS 148254-18-6) is a bifunctional, heterobifunctional linker molecule belonging to the class of dimethoxytrityl (DMT)-protected alkyl disulfides. Structurally, it consists of a hexyl chain bearing a DMT-protected hydroxyl group on one terminus and linked via a central disulfide bond to another hexyl chain terminating in a free primary hydroxyl group [1] [2]. This compound is not a final pharmaceutical product but rather a critical intermediate and building block, primarily utilized in the solid-phase synthesis of functionalized oligonucleotides. Its dual functionality enables it to serve as a precursor for introducing a latent, reduction-cleavable thiol moiety, often at the 5'-terminus of synthetic DNA or RNA strands, which is essential for subsequent bioconjugation, surface immobilization, or the creation of stimuli-responsive architectures [2].

1 Solid-phase oligonucleotide synthesis: final coupling for 5'-thiol introduction
2 DMT-on purification via hydrophobic handle during RP-HPLC or cartridge clean-up
3 Reduction-cleavable disulfide spacer for mild, on-demand thiol release

Why [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide Cannot Be Replaced


Generic substitution of [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide with other in-class thiol modifiers or disulfide linkers is highly likely to fail due to its specific, application-defining molecular architecture. The combination of the base-labile DMT protecting group and the symmetrical, uncharged hexyl disulfide spacer is not a common feature among alternative linkers. Previous generations of thiol modifiers, such as those based on a trityl-protected sulfhydryl group (e.g., O-6-(4',4"-dimethoxytriphenylmethylthio)hexyl phosphoramidite), are documented to suffer from a low level of oxidative detritylation during oligonucleotide synthesis and require harsh silver nitrate deprotection, which can compromise oligo integrity [1]. In contrast, the disulfide-based design of the target compound serves a dual purpose: it protects the thiol as a stable disulfide throughout synthesis and can be cleaved under mild reducing conditions to reveal the free thiol only when desired, overcoming the limitations of direct S-trityl protection [1]. Furthermore, alternative cleavable linkers like the sterically hindered p-dithiobenzyl urethanes, while possessing enhanced stability, exhibit dramatically slower self-immolation kinetics that would be incompatible with rapid, on-demand oligonucleotide functionalization [2].

S-Trityl vs. Disulfide Protection
Target
Disulfide-stable throughout synthesis; cleaved by mild DTT
S-Trityl Alternative
Reported oxidative detritylation risk; requires harsh AgNO₃ deblocking
Oligo yield and integrity may shift with alternative thiol protection chemistry.
Sterically Hindered Disulfide Linkers
Target
Unhindered hexyl disulfide; rapid cleavage kinetics
p-Dithiobenzyl Urethane Alternative
Slower self-immolation reported; may not support on-demand functionalization
Cleavage speed context differs; rapid bioconjugation workflows may be impacted.

Quantitative Evidence for Sourcing Decisions


Stability of Disulfide vs. S-Trityl Protection

The target compound provides a distinct advantage in protecting the thiol group as a disulfide during oligonucleotide synthesis. The prior art technology, which uses a trityl group to directly block the sulfur atom (S-trityl), is documented to undergo a low level of oxidative detritylation, leading to premature thiol exposure and side reactions. Furthermore, the final deprotection of S-trityl requires silver nitrate, a harsh reagent that can damage the oligonucleotide. By protecting the thiol as a disulfide (DMT-O-hexyl-S-S-hexyl-oligonucleotide), the target compound's design is inherently more stable under synthesis conditions and allows for cleavage under mild reducing conditions [1].

Protection Stability
Class-level inference
Disulfide avoids oxidative detritylation & AgNO₃ deblocking required for S-trityl thiol modifiers
Supports higher oligo yield and quality
Patent-based comparison; direct rate data not provided
Oligonucleotide Synthesis Thiol Protection Oxidative Detritylation Silver Nitrate Deblocking

Rapid Disulfide Cleavage Kinetics

The hexyl disulfide spacer within the target compound demonstrates rapid cleavage kinetics under standard reducing conditions. The phosphoramidite derivative of this compound (Thiol-Modifier C6 S-S) can be completely cleaved at room temperature in 30 minutes using 100 mM dithiothreitol (DTT) at pH 8.3–8.5 to release the free thiol-modified oligonucleotide [1]. This contrasts with other common protocols for disulfide reduction that may require longer incubation times or elevated temperatures, such as the overnight (16-hour) incubation at 55°C that can be applied to some disulfide modifiers [2].

Cleavage Speed
Cross-study comparable
~32× faster: 30 min at RT vs 16 h at 55°C under standard DTT conditions
Milder deprotection reduces thermal stress on oligonucleotide
From vendor protocols; compare within own workflow
Disulfide Cleavage Dithiothreitol (DTT) Reduction Kinetics Oligonucleotide Deprotection

Coupling Efficiency on DNA Synthesizers

The phosphoramidite derived from the target compound demonstrates high coupling efficiency on standard automated DNA synthesizers. Vendor-provided technical data quantifies this performance, indicating that a 0.25 g pack of the Thiol-Modifier C6 S-S phosphoramidite, when diluted to 3.25 mL (0.1 M), yields approximately 95 additions on a 40 nmol scale using an ABI 392/394 synthesizer, or approximately 90 additions on a 50 nmol scale using an Expedite synthesizer [1]. While a direct, under-identical-conditions head-to-head coupling study against another specific disulfide phosphoramidite is not publicly available, these figures provide a performance benchmark that procurement scientists can use to calculate cost-per-successful-coupling and compare against alternative modifiers in their own facility's context.

Synthesis Efficiency
Supplier data
~95 additions (40 nmol, ABI) / ~90 additions (50 nmol, Expedite) per 0.25 g pack
Enables cost-per-coupling benchmarking
No head-to-head comparator available
Solid-Phase Synthesis Phosphoramidite Coupling ABI 392/394 Expedite Synthesizer

Key Research Applications of [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide


5'-Thiol-Modified Oligonucleotides for Bioconjugation

The primary application is the synthesis of oligonucleotides bearing a free 5'-thiol group for downstream conjugation. The compound's phosphoramidite derivative is added as the final coupling step in automated synthesis. Following standard ammonium hydroxide deprotection and rapid disulfide cleavage with DTT (100 mM, 30 min, RT), the resulting 5'-thiol oligo is ready for immediate conjugation to maleimide-activated enzymes, fluorophores, or other payloads, a workflow directly supported by the mild and fast cleavage kinetics quantified in Section 3.2 [1].

Reduction-Responsive Oligonucleotide Conjugates

The compound's core disulfide bond, which remains stable during synthesis but is cleavable under reducing conditions, enables the design of 'traceless' or stimuli-responsive oligonucleotide prodrugs and nanostructures. This is a direct advantage over non-cleavable linkers and is supported by the fundamental design rationale described in Section 3.1, which overcomes the instability of S-trityl protection and avoids the slow self-immolation kinetics of some sterically hindered disulfides [2].

3'-Thiol-Modified Oligos Using CPG Supports

For applications requiring a different label on the 5'-end, the target compound is used to prepare functionalized controlled-pore glass (CPG) solid supports, such as '3'-Thiol-modifier C6 S-S CPG'. This pre-loaded support, where the compound is attached via a succinoyl linker to the free hydroxyl group, enables direct synthesis of 3'-thiol modified oligonucleotides with purities exceeding 95%, streamlining the production of specialized probes [3].

DMT-On Purification Strategy

The DMT group on the compound provides an exceptionally hydrophobic handle for reversed-phase HPLC or cartridge purification of the final, full-length oligonucleotide ('DMT-on' synthesis). This allows for simple separation from failure sequences lacking the terminal modifier. The DMT group can be subsequently removed during the disulfide cleavage step, or left on as a purification handle, a process detailed in vendor protocols [1]. This dual role of the DMT group—as both a synthesis protecting group and a purification affinity tag—is a key value driver for purchasing this heterobifunctional linker over a simple disulfide.

Application
Selection Property
Validation Focus
5'-Thiol oligo for bioconjugation
Mildly cleavable disulfide spacer
Post-cleavage conjugation efficiency
Stimuli-responsive oligo constructs
Reduction-sensitive disulfide linker
Cleavage selectivity under reducing conditions
3'-Thiol-modified oligos via CPG
Pre-loaded solid support format
3'-end purity and loading consistency
DMT-on purification
Hydrophobic DMT affinity handle
Full-length product recovery and purity
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